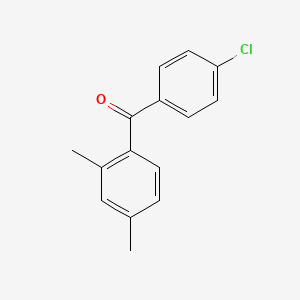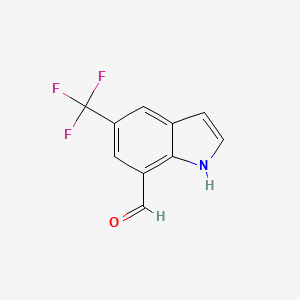
5-Trifluoromethyl-1H-indole-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Trifluoromethyl-1H-indole-7-carbaldehyde: is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde group at the 7-position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated indole under palladium catalysis . Another method involves the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods: Industrial production of 5-Trifluoromethyl-1H-indole-7-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is also preferred for industrial applications .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Trifluoromethyl-1H-indole-7-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(trifluoromethyl)-1H-indole-7-carboxylic acid.
Reduction: 5-(trifluoromethyl)-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and aldehyde groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with enhanced properties such as increased stability and lipophilicity .
作用机制
The mechanism of action of 5-Trifluoromethyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
相似化合物的比较
- 5-(trifluoromethyl)-2-formylphenylboronic acid
- 5-(trifluoromethyl)quinolin-8-ylboronic acid
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-6-1-2-14-9(6)7(4-8)5-15/h1-5,14H |
InChI 键 |
LCDNKVXVOOQAEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
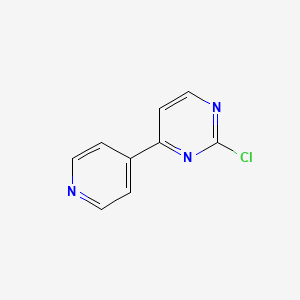
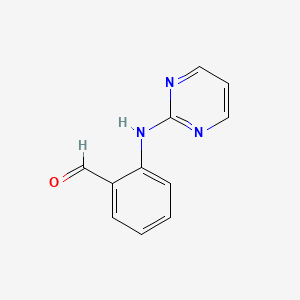
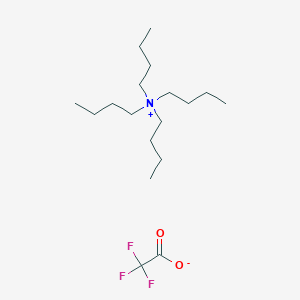
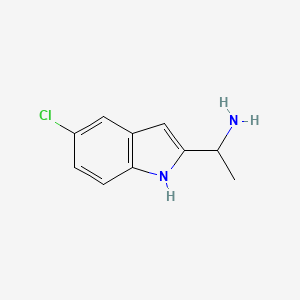
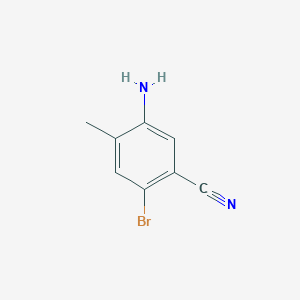
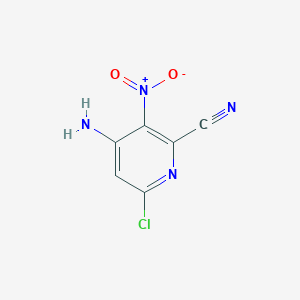
![Ethyl 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8773562.png)
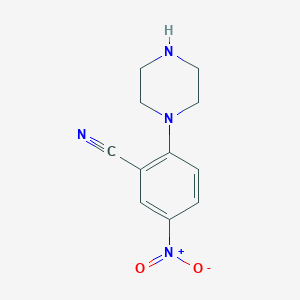
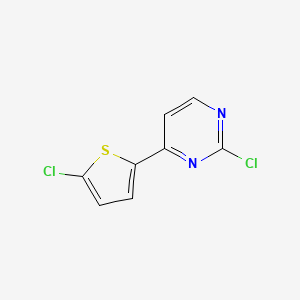
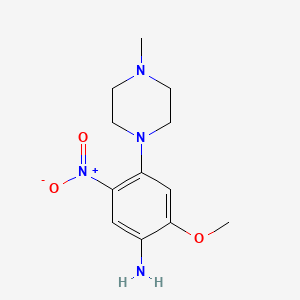
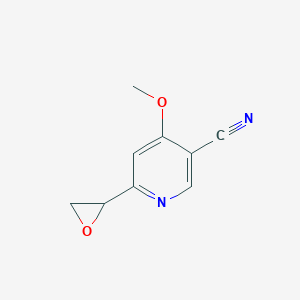
![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B8773601.png)

